molecular formula C6H6FN3O B1268218 6-Fluoropyridine-2-carbohydrazide CAS No. 701-41-7

6-Fluoropyridine-2-carbohydrazide

Cat. No. B1268218
CAS RN: 701-41-7
M. Wt: 155.13 g/mol
InChI Key: ZWWGWPLNTDADAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Fluoropyridine-2-carbohydrazide often involves multi-component reactions, including the use of water as a solvent, showcasing environmentally friendly methods. For instance, the synthesis of similar compounds involved a three-component reaction using triethylamine as a base at room temperature, highlighting the possibility of synthesizing complex molecules under mild conditions (Jayarajan et al., 2019). Additionally, methods involving the Sandmeyer and Balz-Schiemann reactions have been utilized for introducing fluorine atoms into aromatic compounds, indicating the versatility of these classic reactions in modern synthetic chemistry (Matsumoto et al., 1984).

Molecular Structure Analysis

Structural analysis of related fluorinated compounds is often conducted using techniques like FT-IR, NMR, and X-ray diffraction. These studies reveal that molecules such as 6-Fluoropyridine-2-carbohydrazide can exhibit significant non-linear optical (NLO) properties and engage in specific molecular interactions due to their structural features, including the presence of the fluorine atom (Jayarajan et al., 2019).

Chemical Reactions and Properties

The chemical behavior of fluorinated pyridines includes their ability to participate in various organic reactions, such as nucleophilic substitutions, where the fluorine atom can significantly influence the reactivity and selectivity of these processes. Moreover, the introduction of fluorine can enhance the biological activity of molecules, making them potent inhibitors of specific biological targets (Matsumoto et al., 1984).

properties

IUPAC Name

6-fluoropyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWGWPLNTDADAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323334
Record name 6-fluoro-2-pyridinecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoropyridine-2-carbohydrazide

CAS RN

701-41-7
Record name NSC403605
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-fluoro-2-pyridinecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 2-[(6-fluoro-2-pyridinyl)carbonyl]hydrazinecarboxylate (510 mg, 2 mmol) was dissolved in 1,4-dioxane (5 mL) and treated with 4M HCl in 1,4 dioxane (5.00 mL, 20.00 mmol) at 0° C. The mixture was stirred to room temperature over 24 hr and was concentrated in vacuo, azeotroping with diethyl ether (3×50 ml) to afford a white solid. The solid was dissolved in methanol and loaded on to an SCX cartridge (Varian, 10 g), washing with methanol, and then eluting the product in free base form using 2M ammonia/methanol. The ammoniacal fractions were concentrated in vacuo to afford the product, 6-fluoro-2-pyridinecarbohydrazide (251 mg, 1.618 mmol).
Name
1,1-Dimethylethyl 2-[(6-fluoro-2-pyridinyl)carbonyl]hydrazinecarboxylate
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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